molecular formula C16H30O10S B12703880 Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) CAS No. 91449-99-9

Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)

Cat. No.: B12703880
CAS No.: 91449-99-9
M. Wt: 414.5 g/mol
InChI Key: XPECCMUHBASUEH-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of ester linkages, a thioether group, and multiple hydroxyl groups. It is used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of propanoic acid derivatives with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of this compound involves its ability to undergo redox reactions due to the presence of the thioether group. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ester and hydroxyl groups allow it to interact with various molecular targets, potentially modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3,3’-thiobis-, dimethyl ester
  • Propanoic acid, 3,3’-thiobis-, didodecyl ester
  • Propanoic acid, 3,3’-thiobis-, dihexadecyl ester

Uniqueness

Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its combination of ester, thioether, and multiple hydroxyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

91449-99-9

Molecular Formula

C16H30O10S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[3-[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]-3-oxopropyl]sulfanylpropanoic acid

InChI

InChI=1S/C16H30O10S/c17-5-15(6-18,7-19)10-25-11-16(8-20,9-21)12-26-14(24)2-4-27-3-1-13(22)23/h17-21H,1-12H2,(H,22,23)

InChI Key

XPECCMUHBASUEH-UHFFFAOYSA-N

Canonical SMILES

C(CSCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO)C(=O)O

Origin of Product

United States

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